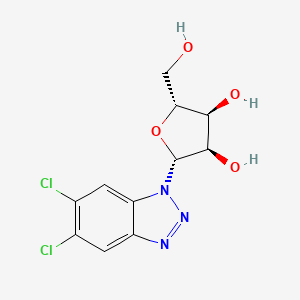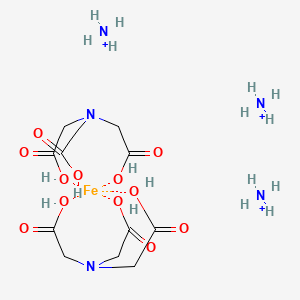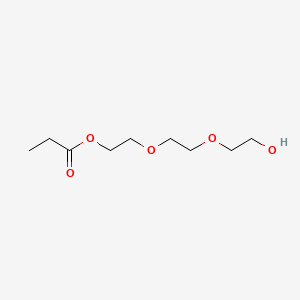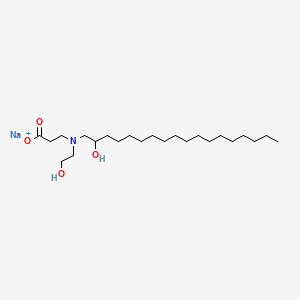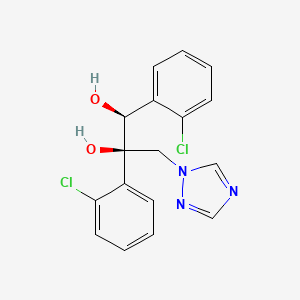
1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment to Propanediol Backbone: The final step involves coupling the triazole and chlorophenyl intermediates to the propanediol backbone under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale manufacturing. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents to minimize production costs.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques like chromatography and crystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology
Enzyme Inhibition: The triazole ring can interact with enzymes, potentially inhibiting their activity and serving as a lead compound for drug development.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Medicine
Pharmaceuticals: It can be used as an active pharmaceutical ingredient (API) in drugs targeting specific diseases, such as fungal infections or cancer.
Industry
Agriculture: The compound can be used in agrochemicals to protect crops from pests and diseases.
Coatings: It can be used in coatings to enhance durability and resistance to environmental factors.
作用機序
The mechanism of action of 1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The chlorophenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with different substitution pattern on the phenyl rings.
1,2-Propanediol, 1,2-bis(2-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Bromine substituents instead of chlorine.
1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)-: Different triazole ring structure.
Uniqueness
The unique combination of the triazole ring and chlorophenyl groups in 1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- imparts distinct chemical properties, such as enhanced stability and specific biological activity, making it valuable for various applications.
特性
CAS番号 |
107659-49-4 |
|---|---|
分子式 |
C17H15Cl2N3O2 |
分子量 |
364.2 g/mol |
IUPAC名 |
(1S,2R)-1,2-bis(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-3-1-5-12(14)16(23)17(24,9-22-11-20-10-21-22)13-6-2-4-8-15(13)19/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
InChIキー |
ANLXICFIPWEMIN-IRXDYDNUSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



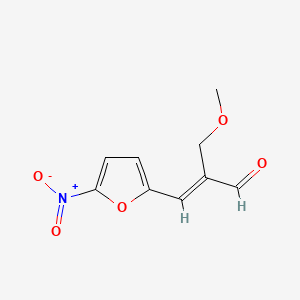
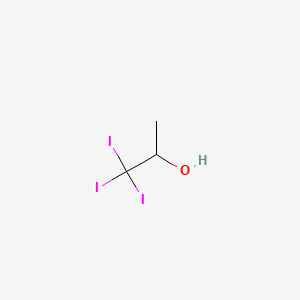

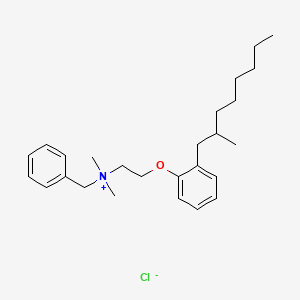



![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
